2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene is an organic compound characterized by the presence of amino, fluorosulfonyloxy, and methylsulfamoyl functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene typically involves multi-step organic reactions. One common method includes the nitration of a precursor benzene compound, followed by reduction to introduce the amino group. Subsequent sulfonation and fluorination steps introduce the fluorosulfonyloxy group, while the methylsulfamoyl group is added through sulfonamide formation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluorosulfonyloxy group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and amino positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions employed .
Scientific Research Applications
2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene involves its interaction with specific molecular targets. The amino and sulfonyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The fluorosulfonyloxy group may enhance the compound’s reactivity and binding affinity to target proteins .
Comparison with Similar Compounds
- 2-Amino-1-fluorosulfonyloxy-4-(methylsulfonyl)benzene
- 2-Amino-1-chlorosulfonyloxy-4-(methylsulfamoyl)benzene
- 2-Amino-1-fluorosulfonyloxy-4-(ethylsulfamoyl)benzene
Uniqueness: 2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the fluorosulfonyloxy group, in particular, differentiates it from other similar compounds, potentially enhancing its stability and reactivity.
Properties
IUPAC Name |
2-amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O5S2/c1-10-16(11,12)5-2-3-7(6(9)4-5)15-17(8,13)14/h2-4,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOXZQPXRKWWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OS(=O)(=O)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.